molecular formula C10H9BrO3 B14211761 4-Formylphenyl 2-bromopropanoate CAS No. 631898-96-9

4-Formylphenyl 2-bromopropanoate

Katalognummer: B14211761
CAS-Nummer: 631898-96-9
Molekulargewicht: 257.08 g/mol
InChI-Schlüssel: GNRMKNZPQKXVNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Formylphenyl 2-bromopropanoate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylpropanoate, where the phenyl ring is substituted with a formyl group at the para position and a bromine atom at the alpha position of the propanoate chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 2-bromopropanoate typically involves the esterification of 4-formylphenol with 2-bromopropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Formylphenyl 2-bromopropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylpropanoates with various functional groups replacing the bromine atom.

    Oxidation: 4-Formylphenyl 2-carboxypropanoate.

    Reduction: 4-Hydroxymethylphenyl 2-bromopropanoate.

Wissenschaftliche Forschungsanwendungen

4-Formylphenyl 2-bromopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound can be used to synthesize derivatives with potential biological activity, such as enzyme inhibitors or receptor modulators.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or resins.

Wirkmechanismus

The mechanism of action of 4-Formylphenyl 2-bromopropanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the formyl group undergoes changes in its oxidation state, leading to the formation of different functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Formylphenylboronic Acid: Similar structure with a boronic acid group instead of a bromopropanoate group.

    4-Formylphenyl Acetate: Similar structure with an acetate group instead of a bromopropanoate group.

    4-Formylphenyl Propanoate: Similar structure without the bromine atom.

Uniqueness

4-Formylphenyl 2-bromopropanoate is unique due to the presence of both a formyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

631898-96-9

Molekularformel

C10H9BrO3

Molekulargewicht

257.08 g/mol

IUPAC-Name

(4-formylphenyl) 2-bromopropanoate

InChI

InChI=1S/C10H9BrO3/c1-7(11)10(13)14-9-4-2-8(6-12)3-5-9/h2-7H,1H3

InChI-Schlüssel

GNRMKNZPQKXVNX-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OC1=CC=C(C=C1)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.